molecular formula C20H18O7 B1680958 Sesamolin CAS No. 526-07-8

Sesamolin

Cat. No. B1680958
CAS RN: 526-07-8
M. Wt: 370.4 g/mol
InChI Key: ZZMNWJVJUKMZJY-NSMLZSOPSA-N
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Description

Sesamolin is a lignan isolated from sesame oil . It is a minor component of sesame oil and is closely related chemically to sesamin . It is also a furofuran lignan .


Synthesis Analysis

Sesamolin can be purified from sesame seeds or oil extracts by various chromatography methods such as silica gel column, counter-current chromatography, preparative HPLC, and centrifugal partition chromatography . Sesamolin, asarinin, and sesamin in sesame oil and serum samples can be analyzed by HPLC using reversed phase C18 columns .


Molecular Structure Analysis

Sesamolin has the molecular formula C20H18O7 . Its chemical structure comprises two phenylpropanoids with their propyl side attached to a central carbon .


Chemical Reactions Analysis

Sesamolin can be analyzed by high performance liquid chromatographic (HPLC) method with photodiode array and fluorescent detectors and a gas chromatography mass-spectrometry (GC/MS) method . The identities of the individual lignans obtained by HPLC were confirmed by GC/MS .


Physical And Chemical Properties Analysis

Sesamolin is a solid compound with a molar mass of 370.35 g/mol . Its solubility is very less in water .

Scientific Research Applications

Anti-inflammatory and Antioxidant Effects

Sesamolin has been recognized for its significant anti-inflammatory and antioxidant effects. A study found that encapsulating sesamolin in phosphatidylcholine micelles enhanced its bioavailability and anti-inflammatory activity, showing downregulation of inflammatory markers and inhibition of lipoxygenase, suggesting potential for managing inflammatory conditions (Yashaswini, Singh, & Kurrey, 2017). Furthermore, sesamol, a degradation product of sesamolin, exhibited potent antioxidant properties, effectively scavenging free radicals and demonstrating antibacterial activities, making it a candidate for food preservation and health supplement applications (Kumar & Singh, 2015).

Cancer Research

Research on sesamolin's applications in cancer treatment has shown promising results. Sesamolin induced apoptosis in human lymphoid leukemia Molt 4B cells, suggesting a potential mechanism through which sesamolin could inhibit cancer cell growth (Miyahara et al., 2001). Additionally, it has been found to enhance the cytolytic activity of natural killer cells against cancer cells, further emphasizing its potential in cancer therapy (Lee & Lee, 2018).

Metabolic and Cardiovascular Health

Sesamolin has been implicated in the modulation of metabolic pathways and improvement of cardiovascular health. It has been shown to enhance the activity of enzymes involved in hepatic fatty acid oxidation, suggesting its beneficial effects on lipid metabolism and potential in preventing metabolic disorders (Lim et al., 2007). A modified derivative of sesamol, INV-403, significantly inhibited the progression of atherosclerosis in an animal model, highlighting the therapeutic potential of sesamolin derivatives in cardiovascular disease management (Ying et al., 2011).

Endocrine and Hormonal Effects

Sesamolin and its metabolites have been evaluated for their estrogenic activities, with findings suggesting that they possess weak estrogenic/antiestrogenic activities, potentially impacting breast cancer cell proliferation and providing insights into their role in hormone-related diseases (Pianjing et al., 2011).

Safety And Hazards

Sesamolin may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves and clothing .

Future Directions

The limited aqueous solubility of sesamolin becomes the main problem, which affects its pharmacological activity in the in vitro experiment and clinical efficacy . Therefore, solubility enhancement is needed for further investigation and determination of its pharmacological activity profiles .

properties

IUPAC Name

5-[[(3S,3aR,6R,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)27-12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMNWJVJUKMZJY-AFHBHXEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(COC2OC3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CO[C@@H]2OC3=CC4=C(C=C3)OCO4)[C@H](O1)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878472
Record name Sesamolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sesamolin

CAS RN

526-07-8
Record name Sesamolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sesamolin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sesamolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 526-07-8
Source European Chemicals Agency (ECHA)
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Record name SESAMOLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A90TJ149G
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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